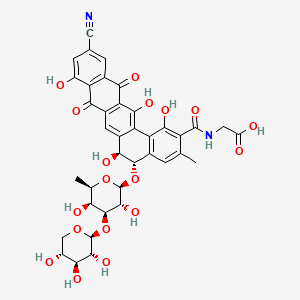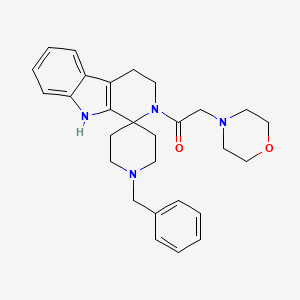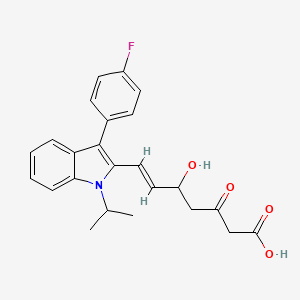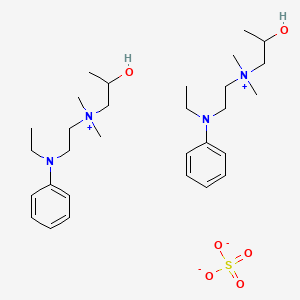
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of an ethylanilino group, a hydroxypropyl group, and a dimethylazanium group, all linked to a sulfate anion. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate typically involves a multi-step process. One common method includes the alkylation of N-ethylaniline with 2-chloroethylamine hydrochloride to form the intermediate compound. This intermediate is then reacted with 2-hydroxypropyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell signaling pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate involves its interaction with specific molecular targets. In biological systems, it can bind to cell membrane receptors, modulating signal transduction pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged biomolecules, influencing cellular functions and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-methylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate
- 2-(N-ethylanilino)ethyl-(2-hydroxyethyl)-dimethylazanium;sulfate
- 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-trimethylazanium;sulfate
Uniqueness
Compared to similar compounds, 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate exhibits unique properties due to the presence of both the ethylanilino and hydroxypropyl groups. These functional groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
72269-47-7 |
|---|---|
Fórmula molecular |
C30H54N4O6S |
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate |
InChI |
InChI=1S/2C15H27N2O.H2O4S/c2*1-5-16(15-9-7-6-8-10-15)11-12-17(3,4)13-14(2)18;1-5(2,3)4/h2*6-10,14,18H,5,11-13H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
HIRRJFUGIJEXTB-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


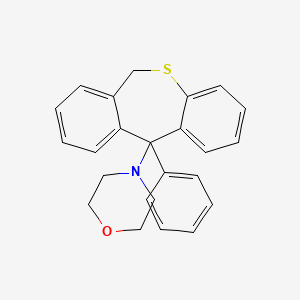
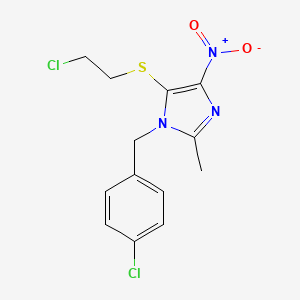
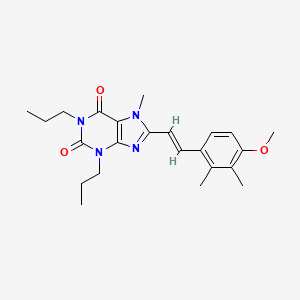
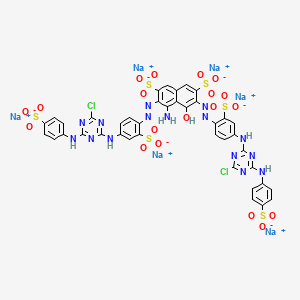
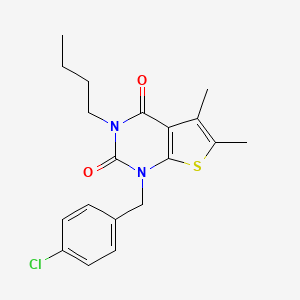
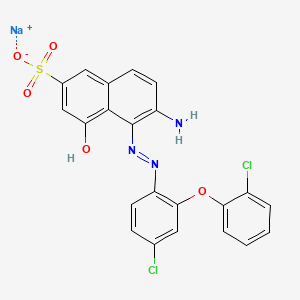

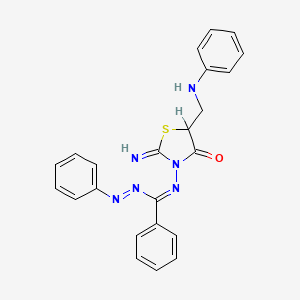
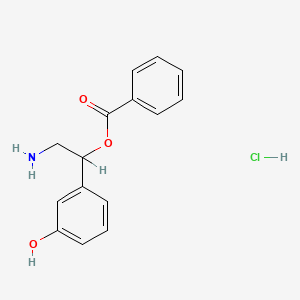
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)

